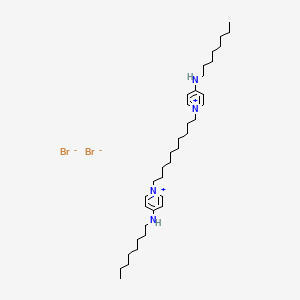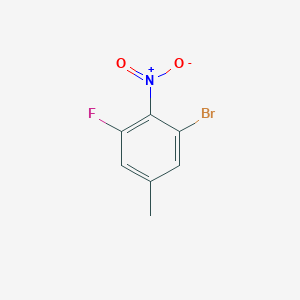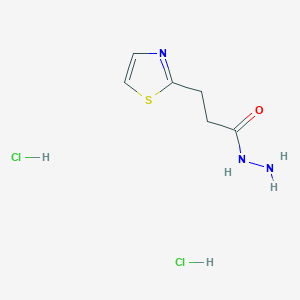
1,1'-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dibromide is a synthetic cationic lipid compound. It is widely used in scientific research, particularly in the fields of gene therapy, drug delivery, and transfection. This compound is known for its ability to form stable complexes with DNA, facilitating the delivery of genetic material into cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dibromide typically involves the reaction of 1,10-decanediyl dichloride with 4-(octylamino)pyridine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified through various techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dibromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,1’-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dibromide has a wide range of applications in scientific research:
Gene Therapy: It is used as a transfection reagent to deliver genes into cells, enhancing gene expression.
Drug Delivery: The compound forms liposomal carriers that improve the bioavailability and efficacy of drugs.
Transfection: It is commonly used to introduce foreign DNA into cells for research purposes.
Biological Studies: The compound is used in various cell lines, including human embryonic kidney cells, Chinese hamster ovary cells, and HeLa cells, to study cellular processes.
Wirkmechanismus
The mechanism of action of 1,1’-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dibromide involves its interaction with negatively charged DNA molecules. The compound forms stable complexes with DNA through electrostatic interactions, facilitating the uptake of DNA by cells. This enhances the transfection efficiency and leads to increased gene expression. Additionally, the compound induces membrane fusion, releasing DNA into the cytoplasm and potentially inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1,1’-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dibromide is unique in its structure and properties. Similar compounds include:
1,1’-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dichloride: This compound has similar applications but differs in its counterion.
N-octyl-1-[10-[4-(octylamino)pyridin-1-ium-1-yl]decyl]pyridin-1-ium-4-amine: Another related compound with similar transfection properties.
These compounds share similar applications in gene therapy and drug delivery but may differ in their efficiency, toxicity, and specific applications.
Eigenschaften
CAS-Nummer |
64690-20-6 |
|---|---|
Molekularformel |
C36H64Br2N4 |
Molekulargewicht |
712.7 g/mol |
IUPAC-Name |
N-octyl-1-[10-[4-(octylamino)pyridin-1-ium-1-yl]decyl]pyridin-1-ium-4-amine;dibromide |
InChI |
InChI=1S/C36H62N4.2BrH/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2;;/h23-26,31-34H,3-22,27-30H2,1-2H3;2*1H |
InChI-Schlüssel |
UVKYQBWVUOZNSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC1=CC=[N+](C=C1)CCCCCCCCCC[N+]2=CC=C(C=C2)NCCCCCCCC.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B12955508.png)





![4-Thiazolidinone, 5-[(4-bromo-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12955539.png)






